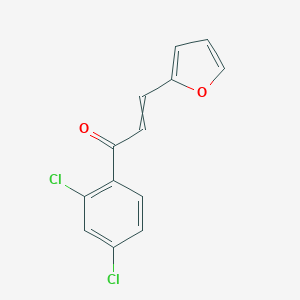

1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

説明

“1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H8Cl2O2 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The compound was synthesized in moderate to good isolated yields . The synthesis process involved the use of various reagents and followed a specific procedure .Molecular Structure Analysis

The molecular structure of “1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one” includes aromatic and aliphatic carbon-hydrogen bonds, carbon-oxygen double bonds (C=O), carbon-carbon double bonds (C=C), and carbon-chlorine bonds (C-Cl) .Chemical Reactions Analysis

The compound has been evaluated as an antimicrobial agent against various microbial species . Based on structure-activity relationships (SARs), it showed inhibition activity on all tested microbial species .科学的研究の応用

Synthesis and Crystal Structures : Salian et al. (2018) conducted a study on synthesizing similar chalcone derivatives and analyzing their crystal structures and Hirshfeld surfaces. They used methods like FT-IR, elemental analysis, and single-crystal X-ray diffraction for characterization. This work contributes to the understanding of the molecular structure of related chalcone compounds (Salian et al., 2018).

Antibacterial Activity : A study by Khumar et al. (2018) discussed the synthesis of novel pyrazole derivatives from similar chalcones and their antibacterial activity. They highlighted the effectiveness of these compounds against bacteria like Staphylococcus aureus and Escherichia coli, indicating potential antimicrobial applications (Khumar et al., 2018).

Antitubercular Agents : Bhoot et al. (2011) synthesized a series of compounds using similar chalcones and tested them for their antitubercular activity. Their findings suggest the potential of these compounds in developing treatments against tuberculosis (Bhoot et al., 2011).

Antioxidant Agents : A study by Prabakaran et al. (2021) on the synthesis of novel chalcone derivatives indicates their potential as antioxidant agents. They employed techniques like ADMET, QSAR, and molecular modeling to evaluate these compounds (Prabakaran et al., 2021).

Photophysical Properties : Kumari et al. (2017) studied the effect of solvent polarity on the photophysical properties of similar chalcone derivatives. They examined the absorption and fluorescence characteristics, contributing to understanding the compound's behavior in various solvents (Kumari et al., 2017).

Nonlinear Optical Applications : Satheeshchandra et al. (2020) synthesized a novel methyl furan-based chalcone material, showing potential for nonlinear optical applications. They highlighted the crystal's thermal stability and efficiency in second harmonic generation, indicating its utility in optical devices (Satheeshchandra et al., 2020).

作用機序

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-3-5-11(12(15)8-9)13(16)6-4-10-2-1-7-17-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOIKJBJMCQVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333211 | |

| Record name | 1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

CAS RN |

918151-23-2 | |

| Record name | 1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

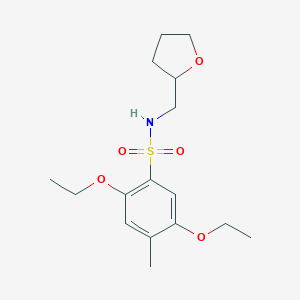

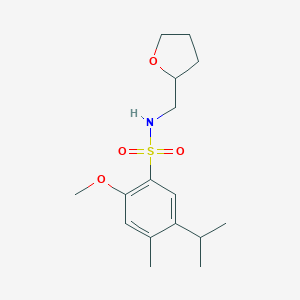

Feasible Synthetic Routes

Q & A

Q1: What is the antifungal potential of 1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one?

A1: This compound, denoted as III2 in the study [], exhibited strong antifungal activity against Rhizoctonia solani, a prevalent plant pathogenic fungus. Notably, it demonstrated a potent IC50 value of 1.20 mg/L against this fungus []. This finding highlights its potential as a novel antifungal agent.

Q2: What is the structural significance of the diaryl ketone moiety in 1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one and related compounds?

A2: The research was initiated based on the discovery of three natural products from Stellera chamaejasme L. possessing insecticidal properties: 1,5-diphenylpentan-1-one, 1,5-diphenylpent-2-en-1-one, and 3-hydroxy-1,5-diphenylpentan-1-one. These natural products share a common diaryl ketone moiety, which was identified as a potential "pharmacophore" []. This led to the synthesis of a series of diaryl ketones, including 1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, to explore their bioactivities. While this specific compound did not show insecticidal activity, its potent antifungal activity suggests that the diaryl ketone structure could be a promising scaffold for developing new antifungal agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B500560.png)

![4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500562.png)

![4-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500565.png)

![4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500566.png)

amine](/img/structure/B500568.png)

amine](/img/structure/B500574.png)

amine](/img/structure/B500579.png)

amine](/img/structure/B500580.png)

amine](/img/structure/B500582.png)